molecular formula C24H25N3O4S2 B2938759 N-(3-(5-(o-tolyl)-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide CAS No. 851782-49-5

N-(3-(5-(o-tolyl)-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide

Cat. No. B2938759
CAS RN: 851782-49-5
M. Wt: 483.6
InChI Key: GHHDPALCPILRKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-(5-(o-tolyl)-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide, also known as NTPM, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been shown to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers in various fields.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(3-(5-(o-tolyl)-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is its versatility. It has been shown to have potential applications in various fields, including cancer research, inflammation research, and neuroscience research. Additionally, N-(3-(5-(o-tolyl)-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is relatively easy to synthesize and can be obtained in large quantities. However, one of the limitations of N-(3-(5-(o-tolyl)-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is its potential toxicity. It has been shown to have cytotoxic effects on certain cell types, which may limit its use in certain experiments.

Future Directions

There are many potential future directions for research on N-(3-(5-(o-tolyl)-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide. One area of interest is the development of more potent and selective inhibitors of COX-2 and other enzymes involved in inflammation. Additionally, N-(3-(5-(o-tolyl)-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide has shown potential as a treatment for neurological disorders, and further research in this area could lead to the development of new therapies. Finally, there is potential for the development of new drug delivery systems that could enhance the efficacy and reduce the toxicity of N-(3-(5-(o-tolyl)-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide and other similar compounds.

Synthesis Methods

The synthesis of N-(3-(5-(o-tolyl)-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a complex process that involves multiple steps. The first step involves the reaction of o-toluidine with ethyl acetoacetate to form 5-(o-tolyl)-4,5-dihydro-1H-pyrazole-3-carboxylic acid ethyl ester. This intermediate is then reacted with tosyl chloride to form the corresponding tosylate salt. The final step involves the reaction of the tosylate salt with N-(3-aminophenyl)methanesulfonamide to form N-(3-(5-(o-tolyl)-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide.

Scientific Research Applications

N-(3-(5-(o-tolyl)-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide has been widely used in scientific research for its potential applications in various fields. It has been shown to have antitumor, anti-inflammatory, and antimicrobial properties, making it a valuable tool for researchers in these areas. Additionally, N-(3-(5-(o-tolyl)-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide has been shown to have potential applications in the treatment of neurological disorders and cardiovascular diseases.

properties

IUPAC Name

N-[3-[3-(2-methylphenyl)-2-(4-methylphenyl)sulfonyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O4S2/c1-17-11-13-21(14-12-17)33(30,31)27-24(22-10-5-4-7-18(22)2)16-23(25-27)19-8-6-9-20(15-19)26-32(3,28)29/h4-15,24,26H,16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHHDPALCPILRKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C(CC(=N2)C3=CC(=CC=C3)NS(=O)(=O)C)C4=CC=CC=C4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(5-(o-tolyl)-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide

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